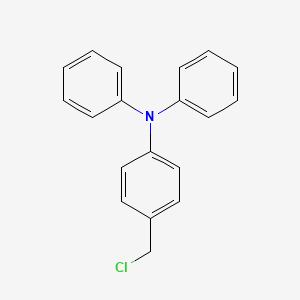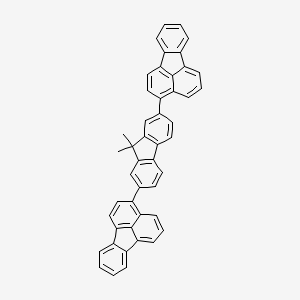
Methyl 3-(benzyloxy)-5-bromopicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(benzyloxy)-5-bromopicolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 5-position, a benzyloxy group at the 3-position, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-bromopicolinate typically involves the bromination of picolinic acid derivatives followed by esterification and benzyloxy substitution. One common method involves the following steps:
Bromination: Picolinic acid is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Esterification: The brominated picolinic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Benzyloxy Substitution: The final step involves the substitution of a hydroxyl group with a benzyloxy group using benzyl alcohol and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification, as well as automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(benzyloxy)-5-bromopicolinate undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated picolinate esters.
Substitution: Various substituted picolinate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(benzyloxy)-5-bromopicolinate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: It is used in the synthesis of novel materials with specific electronic or photonic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Methyl 3-(benzyloxy)-5-bromopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The methyl ester group can facilitate cellular uptake and improve the compound’s bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(benzyloxy)-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-fluoropicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-5-iodopicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 3-(benzyloxy)-5-bromopicolinate is unique due to the specific electronic and steric effects imparted by the bromine atom. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C14H12BrNO3 |
|---|---|
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
methyl 5-bromo-3-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-18-14(17)13-12(7-11(15)8-16-13)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SSCRFKYQCJJYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




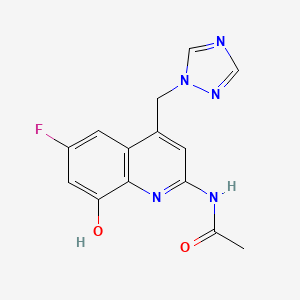
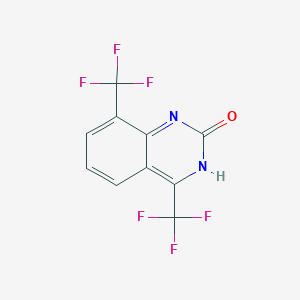
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
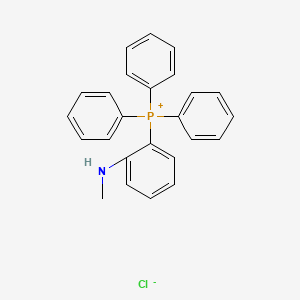
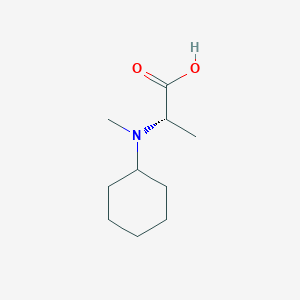
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
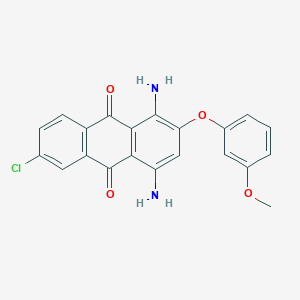
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

